1H-Imidazole, 2-(2-naphthalenyl)-4-(trifluoromethyl)-
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Overview
Description
2-(Naphthalen-2-yl)-4-(trifluoromethyl)-1H-imidazole is a chemical compound that features a naphthalene ring substituted with an imidazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with formamide under acidic conditions to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Naphthalen-2-yl)-4-(trifluoromethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yl)-4-methyl-1H-imidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Naphthalen-2-yl)-4-chloro-1H-imidazole: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
2-(Naphthalen-2-yl)-4-(trifluoromethyl)-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
33468-71-2 |
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Molecular Formula |
C14H9F3N2 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-naphthalen-2-yl-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-8-18-13(19-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19) |
InChI Key |
UXKPCZMNMYMMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(N3)C(F)(F)F |
Origin of Product |
United States |
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